2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
Description
This compound features a benzonitrile core linked to a hex-3-ene-1,5-diyne chain substituted with a thiophen-2-yl group. The conjugated diyne system introduces rigidity and electron-deficient characteristics, while the thiophene and benzonitrile moieties contribute to π-π stacking and dipole interactions.
Properties
CAS No. |
685830-38-0 |
|---|---|
Molecular Formula |
C17H9NS |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
2-(6-thiophen-2-ylhex-3-en-1,5-diynyl)benzonitrile |
InChI |
InChI=1S/C17H9NS/c18-14-16-10-6-5-9-15(16)8-3-1-2-4-11-17-12-7-13-19-17/h1-2,5-7,9-10,12-13H |
InChI Key |
CVNMRRVMSVVLJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC=CC#CC2=CC=CS2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves a series of coupling reactions. One common method is the palladium-catalyzed cross-coupling reaction, which is used to form the carbon-carbon bonds between the thiophene ring and the hexene chain. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triple bonds in the hexene chain can be reduced to form alkenes or alkanes.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Amides or esters.
Scientific Research Applications
2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile depends on its specific application. In organic electronics, the compound’s conjugated system allows it to participate in charge transport processes. The thiophene ring and the extended π-conjugation facilitate electron delocalization, which is crucial for its function in electronic devices .
Comparison with Similar Compounds
Structural Analogues in Anticancer Research
Benzothiophene Acrylonitrile Derivatives ():
Compounds such as Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (31) and its trimethoxy analogue (32) share the nitrile and thiophene-related groups but replace the diyne with an acrylonitrile backbone. Key differences include:
- Planarity vs.
- Pharmacological Activity : Compounds 31–33 exhibit potent anticancer activity (GI50 <10 nM) against 60 cancer cell lines, attributed to methoxy-substituted phenyl groups enhancing hydrophobic interactions. The target compound lacks these substituents, which may reduce potency but mitigate P-glycoprotein (P-gp)-mediated resistance .
Pyrimidine-Based Analogues (): Compounds like 4-(3-aminophenoxy)-6-(thiophen-2-yl)pyrimidin-2-amine (11a) integrate thiophene into a pyrimidine scaffold. Unlike the target compound, these derivatives include aminophenoxy groups that improve solubility and hydrogen-bonding capacity. The benzonitrile group in the target may confer stronger electron-withdrawing effects, altering redox properties or metabolic stability .
Thiophene-Containing Pharmacopeial Compounds
Rotigotine Hydrochloride ():
This dopamine agonist contains a thiophen-2-yl ethylamine group attached to a tetrahydronaphthalen-ol core. While both compounds feature thiophene, Rotigotine’s amine and hydroxyl groups enhance water solubility (logP ~3) compared to the target’s hydrophobic diyne-benzonitrile system (predicted logP >4). The target’s rigidity may limit blood-brain barrier penetration, contrasting with Rotigotine’s neurological applications .
Patent-Excluded Analogues ()
The patent excludes N-(6-(methylsulfonyl)benzothiazole-2-yl)-2-(thiophen-2-yl)acetamide, which shares a thiophene moiety but incorporates a sulfonyl-benzothiazole group.
Comparative Data Table
Research Implications
- Advantages of the Target Compound : The diyne system may enhance metabolic stability and reduce efflux pump interactions compared to acrylonitrile derivatives.
- Limitations : Lower solubility and absence of methoxy/hydroxyl groups could limit bioavailability and target affinity.
- Future Directions : Functionalization with solubilizing groups (e.g., PEG chains) or synergistic substituents (e.g., methoxy) could optimize activity while retaining rigidity.
Biological Activity
2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antifungal research. This article reviews the biological activity of this compound, summarizing relevant findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 249.3 g/mol. The structure features a thiophene ring and a benzonitrile moiety, which are known to influence its biological properties.
Anticancer Activity
Recent studies have explored the anticancer potential of similar thiophene derivatives. For instance, substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives demonstrated significant anti-tumor activity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. One notable compound from this series exhibited an IC50 value of 0.20 µM against A549 cells, indicating potent activity .
Table 1 summarizes the IC50 values for selected compounds:
| Compound | A549 (µM) | MCF-7 (µM) | HeLa (µM) |
|---|---|---|---|
| Compound 13g | 0.20 | 1.25 | 1.03 |
| Pictilisib | 525 | N/A | N/A |
Antifungal Activity
In related research, compounds structurally similar to this compound have shown broad-spectrum antifungal activity. For example, certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 µg/mL against Candida albicans and other fungal pathogens . These findings suggest that modifications to the thiophene structure may enhance antifungal properties.
The mechanism by which these compounds exert their effects is primarily through the inhibition of key signaling pathways involved in cell growth and survival. For example, the dual inhibition of PI3Kα/mTOR pathways has been highlighted as a critical mechanism for anticancer activity in related thiophene derivatives .
Case Studies
A case study involving the synthesis and evaluation of various thiophene derivatives indicated that structural modifications significantly affect biological outcomes. In one study, a series of compounds were designed to optimize their interaction with target proteins involved in cancer progression and fungal infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
